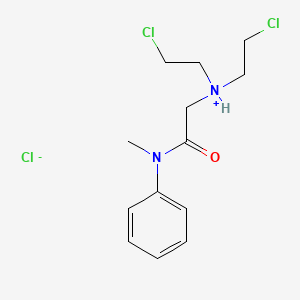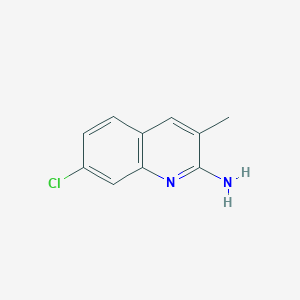![molecular formula C28H37N5O2S B13735358 3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of XAF-1407 involves several steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for XAF-1407 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
XAF-1407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: XAF-1407 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the molecule are replaced with different groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
XAF-1407 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
XAF-1407 exerts its effects by selectively inhibiting the acetylcholine-activated inward rectifier potassium current (IKACh). This inhibition prolongs the atrial effective refractory period and reduces atrial fibrillatory rate, thereby preventing and terminating atrial fibrillation . The molecular targets of XAF-1407 include ion channels formed by Kir3.1/3.4 heterotetramers and Kir3.4 homotetramers, which carry the IKACh current .
Comparison with Similar Compounds
XAF-1407 is unique in its high selectivity and potency as an IKACh inhibitor. Similar compounds include:
Vernakalant: An antiarrhythmic drug that inhibits the fast sodium current and several potassium currents.
Dronedarone: Another antiarrhythmic agent with a broader spectrum of action, but less selective for IKACh compared to XAF-1407.
The uniqueness of XAF-1407 lies in its targeted inhibition of IKACh, which minimizes potential side effects and enhances its efficacy in treating atrial fibrillation.
Properties
Molecular Formula |
C28H37N5O2S |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
3-methyl-1-[5-phenyl-4-[4-(2-pyrrolidin-1-ylethoxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidin-6-yl]azetidin-3-ol |
InChI |
InChI=1S/C28H37N5O2S/c1-28(34)18-33(19-28)27-23(22-7-3-2-4-8-22)24-25(29-20-30-26(24)36-27)32-13-9-21(10-14-32)17-35-16-15-31-11-5-6-12-31/h2-4,7-8,20-21,34H,5-6,9-19H2,1H3 |
InChI Key |
AVTFTJSBFXQTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C3=C(N=CN=C3S2)N4CCC(CC4)COCCN5CCCC5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


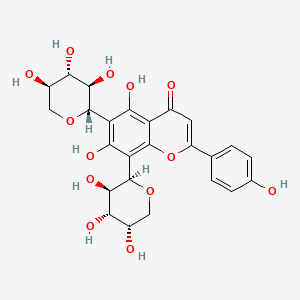
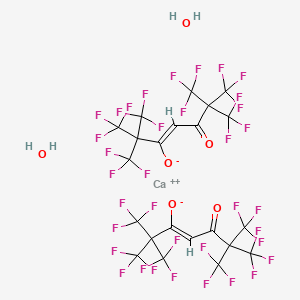
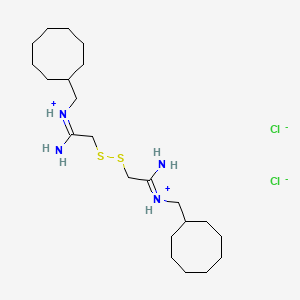

![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
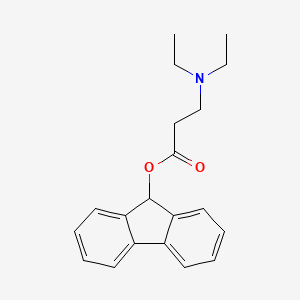
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
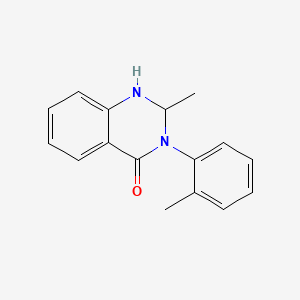

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
